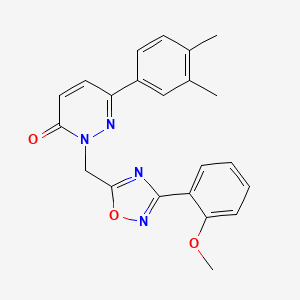

6-(3,4-dimethylphenyl)-2-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "6-(3,4-dimethylphenyl)-2-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a pyridazinone core, which is a common motif in medicinal chemistry, often providing a basis for the development of pharmaceutical agents with various biological activities .

Synthesis Analysis

The synthesis of related pyridazinone derivatives typically involves the construction of the pyridazinone ring system followed by various functionalization reactions. For instance, novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives have been synthesized using simple and accessible pathways, which include the combination of pyrazolyl-pyridazine moieties with other heterocyclic rings . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as starting with an appropriate dimethylphenyl derivative and introducing the oxadiazole moiety through subsequent steps.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using experimental techniques like X-ray crystallography and theoretical methods such as density functional theory (DFT) calculations. For example, methoxy substituted phenylazo pyridones have been characterized to exist in the hydrazone tautomeric form in solid state and solution, as confirmed by X-ray single-crystal analysis and various spectroscopic methods . The molecular structure of the compound of interest would likely be elucidated using similar approaches, providing insights into its geometrical parameters and tautomeric forms.

Chemical Reactions Analysis

Pyridazinone derivatives can undergo various chemical reactions, depending on their substitution patterns. For instance, the reaction of pyridazines with dimethyl acetylenedicarboxylate has been shown to lead to ring-cleavage reactions under certain conditions . The presence of electron-donating methoxy groups can also affect the chemiluminescence properties of related compounds, as seen in 2-methyl-6-arylimidazo-[1,2-a]pyrazin-3(7H)-ones . The specific chemical reactions of the compound would depend on the reactivity of the oxadiazole and methoxyphenyl groups, as well as the dimethylphenyl moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of methoxy and dimethylphenyl groups could impact its solubility, stability, and electronic properties. For example, the electron-donating effect of methoxy groups has been shown to increase the efficiency of neutral singlet excited-state formation in chemiluminescence studies . The compound's stability and charge delocalization could be analyzed using natural bond orbital (NBO) analysis, as has been done for similar molecules . Additionally, the compound's vibrational frequencies and NMR chemical shifts would provide further information about its physical and chemical properties.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Applications

The compound 6-(3,4-dimethylphenyl)-2-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one is structurally related to 1,3,4-oxadiazole derivatives, which have been researched for their anti-inflammatory properties. Notably, novel derivatives of pyrrolo[3,4-d]pyridazinone, a compound related to the one , exhibited significant anti-inflammatory effects without causing acute gastrotoxicity. These derivatives effectively reduced inflammation markers and demonstrated a favorable benefit-risk profile, suggesting potential as safer anti-inflammatory agents compared to traditional NSAIDs (Szandruk-Bender et al., 2021).

Plant Growth Stimulation

In agricultural research, a series of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives, chemically similar to the compound in focus, were synthesized and shown to possess pronounced plant growth stimulant activity. Selected compounds from this series were further studied for their potential in enhancing plant growth, indicating the role of such structures in agricultural advancements (Yengoyan et al., 2018).

Antifungal Properties

Compounds structurally similar to 6-(3,4-dimethylphenyl)-2-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one have been explored for their antifungal properties. A study synthesized and characterized a series of derivatives, which were then tested against various fungal strains. Some derivatives showed significant antifungal activity, comparable to the standard drug clotrimazole, suggesting potential for developing new antifungal agents (Malhotra et al., 2012).

Eigenschaften

IUPAC Name |

6-(3,4-dimethylphenyl)-2-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c1-14-8-9-16(12-15(14)2)18-10-11-21(27)26(24-18)13-20-23-22(25-29-20)17-6-4-5-7-19(17)28-3/h4-12H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNVEFHBRPXXOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=CC=C4OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,4-dimethylphenyl)-2-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-furylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)

![N-cyclopentyl-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2501198.png)

![methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2501199.png)

![8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline](/img/structure/B2501200.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate](/img/structure/B2501204.png)

![4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol](/img/structure/B2501206.png)